molecular formula C20H13NO3S B4298067 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine

3-nitro-1-(phenylthio)dibenzo[b,f]oxepine

Cat. No. B4298067
M. Wt: 347.4 g/mol
InChI Key: LZKVZCSMIAEIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-1-(phenylthio)dibenzo[b,f]oxepine, also known as NPDBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of dibenzoxepines, which are known for their potential as therapeutic agents for various diseases.

Mechanism of Action

The mechanism of action of 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways. In cancer research, 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In addition, 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral research, 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has been reported to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV.
Biochemical and Physiological Effects:
3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has been shown to exhibit various biochemical and physiological effects. In cancer research, 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has been found to induce DNA damage and oxidative stress in cancer cells. In addition, 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has been reported to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In antiviral research, 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has been shown to inhibit the replication of HIV and HSV by interfering with viral DNA synthesis.

Advantages and Limitations for Lab Experiments

3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. In addition, 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine exhibits potent anticancer, antiviral, and antibacterial activities, making it a valuable tool for drug discovery and development. However, 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine also has some limitations. It is a highly reactive compound that requires careful handling and storage. In addition, the mechanism of action of 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine is not fully understood, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the research on 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine. One potential direction is to investigate the structure-activity relationship of 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine and its derivatives to identify more potent and selective compounds for drug development. Another direction is to explore the potential of 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine as a therapeutic agent for other diseases, such as viral infections and bacterial infections. Furthermore, the mechanism of action of 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine needs to be further elucidated to fully understand its potential as a therapeutic agent.

Scientific Research Applications

3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In cancer research, 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has been reported to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has been shown to possess antibacterial activity against gram-positive bacteria.

properties

IUPAC Name

2-nitro-4-phenylsulfanylbenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3S/c22-21(23)15-12-19-17(11-10-14-6-4-5-9-18(14)24-19)20(13-15)25-16-7-2-1-3-8-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKVZCSMIAEIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.